molecular formula C13H17NO2 B13505512 Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No.: B13505512
M. Wt: 219.28 g/mol
InChI Key: GDBFWHNIKLCKFX-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress and inflammation . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h7-8H,2-6,14H2,1H3

InChI Key

GDBFWHNIKLCKFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=C(C=C1)N

Origin of Product

United States

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